![molecular formula C14H16F3NO2 B2939130 1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one CAS No. 338976-02-6](/img/structure/B2939130.png)
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one
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Overview
Description
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a phenoxy group attached to a pent-1-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one typically involves the reaction of a suitable precursor with reagents that introduce the dimethylamino and trifluoromethyl groups. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . Another approach involves the use of CF3SO2Na for the trifluoromethylation of secondary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and efficient catalysts can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The trifluoromethyl and phenoxy groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(methylamino)-3-[3-(trifluoromethyl)phenoxy]-2-propanol
- 3-[1-(Dimethylamino)ethyl]phenol
- 3-trifluoromethylated 1,3-butadienes
Uniqueness
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Biological Activity
1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one, also known by its CAS number 338976-02-6, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological characteristics.
Chemical Structure
The compound features a unique structure characterized by a dimethylamino group and a trifluoromethylphenoxy moiety. Its chemical formula is C14H14F3N1O1, which contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In one study, derivatives of similar structures were tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain compounds demonstrated bactericidal activity with minimum inhibitory concentrations (MICs) indicating effectiveness against these pathogens. Specifically, the compound's MIC was reported at 25.9 μM for S. aureus and 12.9 μM for MRSA, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Potential
The anti-inflammatory activity of related compounds has been explored through their effects on the NF-κB transcription factor. In vitro studies revealed that specific substitutions on the phenyl ring could modulate the pro-inflammatory or anti-inflammatory potential of these compounds. For instance, some derivatives showed a significant increase in NF-κB activity, while others displayed a decrease, indicating that structural modifications can influence their biological effects .
Cytotoxicity and Cell Viability
In assessing the cytotoxic effects of this compound, cell viability assays are crucial. The half-maximal inhibitory concentration (IC50) values for various derivatives were determined, with some exhibiting cytotoxic effects at concentrations exceeding 20 µM. This suggests that while the compound may have therapeutic potential, careful consideration of dosage is necessary to avoid adverse effects on cell viability .
Data Summary
Activity | Tested Concentration | Result |
---|---|---|
Antimicrobial (S. aureus) | 25.9 μM | Effective |
Antimicrobial (MRSA) | 12.9 μM | Effective |
Anti-inflammatory (NF-κB) | Various | Modulation observed |
Cytotoxicity | >20 µM | Variable effects noted |
Case Studies
Several studies have focused on the biological activity of similar compounds with trifluoromethyl groups:
- Study on Antimicrobial Efficacy : A set of compounds including those with trifluoromethyl substitutions were tested against clinical isolates of MRSA. The findings highlighted the importance of structural features in determining antimicrobial effectiveness .
- Inflammation Modulation Research : Investigations into how structural variations affect NF-κB activity showed that certain modifications could lead to enhanced anti-inflammatory properties while others could exacerbate inflammation .
- Cytotoxicity Assessment : A detailed analysis of various derivatives indicated that while some compounds exhibited low toxicity at therapeutic concentrations, others required further investigation to determine their safety profiles in vivo .
Properties
IUPAC Name |
1-(dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-10(13(19)7-8-18(2)3)20-12-6-4-5-11(9-12)14(15,16)17/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSWXENYXJYIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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